molecular formula C11H15ClN2OS B1421697 N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-05-3

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1421697
CAS RN: 1251923-05-3
M. Wt: 258.77 g/mol
InChI Key: SVYJOADMRFSVEC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with a molecular formula of C11H14ClNOS. It is commonly known as Mitiglinide, which is an oral hypoglycemic agent used to treat type 2 diabetes. Mitiglinide stimulates insulin secretion from pancreatic beta cells and lowers blood glucose levels. However,

Scientific Research Applications

Comprehensive Analysis of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride Applications

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Pharmacokinetics and Pharmacodynamics: This compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are crucial for understanding its behavior within biological systems. Research into its pharmacodynamics can provide insights into the compound’s mechanism of action, including receptor interactions and physiological effects.

Synthetic Cathinones and Designer Drugs: As a synthetic cathinone, this compound shares structural similarities with amphetamines and has been associated with the class of designer drugs . Studies in this area focus on its synthesis, characterization, and potential psychoactive effects, contributing to the understanding of new psychoactive substances.

Forensic Chemistry and Toxicology: In forensic applications, this compound can be used as a reference material for the identification and quantification of synthetic cathinones in biological samples . Research in this field supports legal and regulatory measures, particularly in the context of substance abuse and illicit drug trafficking.

Chemical and Physical Properties Analysis: Investigating the chemical and physical properties, such as solubility, melting points, and structural isomerism, is essential for the compound’s application in various research contexts. This includes studying its crystalline form and behavior in different solvents .

Neuroscience Research: Due to its potential psychoactive properties, this compound can be used in neuroscience research to study the effects of synthetic cathinones on the central nervous system. This research can lead to a better understanding of drug addiction and the development of therapeutic interventions.

Material Science: The compound’s ability to form crystals makes it a candidate for material science research, where it can be used to study crystallography and the properties of solid-state materials .

properties

IUPAC Name

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.ClH/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYJOADMRFSVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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